(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Description
(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H27NO6S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
A study on azetidin-2-ones, including compounds similar to the specified chemical, highlighted their potential as antimitotic compounds with different substituents showing varying effects (Twamley, O’Boyle, & Meegan, 2020). Another research indicated that specific azetidin-2-ones, similar in structure, exhibit potent antiproliferative properties, especially against breast cancer cells, due to their interaction with tubulin polymerization (Greene et al., 2016).
Antimicrobial and Antitubercular Activities
Novel azetidin-2-one derivatives have been synthesized and tested for antimicrobial and antitubercular activities, showing promising results against various bacterial and fungal strains (Ilango & Arunkumar, 2011).
Antioxidant Properties
Research on new thiazole derivatives based on azetidin-2-one structure, similar to the compound , revealed significant antioxidant activities, indicating potential for therapeutic applications (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Catalytic Asymmetric Addition
A study on enantiopure azetidin-2-yl compounds, structurally similar to the specified compound, showed promising results in catalytic asymmetric addition of organozinc reagents to aldehydes, a key process in synthetic organic chemistry (Wang et al., 2008).
Fluorescent Properties
Research exploring the influence of trimethoxy-substituted positions on the fluorescence of heteroaryl chalcone derivatives, structurally related to the specified compound, indicated that these compounds exhibit significant fluorescent properties (Suwunwong, Chantrapromma, & Fun, 2011).
properties
IUPAC Name |
(E)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6S/c1-13(2)12-27(22,23)15-10-20(11-15)18(21)7-6-14-8-16(24-3)19(26-5)17(9-14)25-4/h6-9,13,15H,10-12H2,1-5H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBNMKGXNRMRIL-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.